Cas no 898778-88-6 (2-(2,4-Dichlorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene)

2-(2,4-Dichlorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene 化学的及び物理的性質
名前と識別子
-
- 2-(2,4-DICHLOROBENZOYL)-5-(1,3-DIOXOLAN-2-YL)THIOPHENE
- (2,4-dichlorophenyl)-[5-(1,3-dioxolan-2-yl)-2-thienyl]methanone
- LogP
- (2,4-dichlorophenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
- DTXSID10641968
- MFCD07699167
- (2,4-Dichlorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
- 2-[5-(2,4-DICHLOROBENZOYL)THIOPHEN-2-YL]-1,3-DIOXOLANE
- 898778-88-6
- AKOS016018580
- 2-(2,4-Dichlorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene
-
- MDL: MFCD07699167
- インチ: InChI=1S/C14H10Cl2O3S/c15-8-1-2-9(10(16)7-8)13(17)11-3-4-12(20-11)14-18-5-6-19-14/h1-4,7,14H,5-6H2
- InChIKey: YDSKSVOJWYUVMM-UHFFFAOYSA-N
- SMILES: C1=CC(=C(C=C1Cl)Cl)C(=O)C2=CC=C(C3OCCO3)S2
計算された属性
- 精确分子量: 327.9727707Da
- 同位素质量: 327.9727707Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 20
- 回転可能化学結合数: 3
- 複雑さ: 362
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.8Ų
- XLogP3: 4
2-(2,4-Dichlorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM298718-1g |
2-(2,4-Dichlorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene |
898778-88-6 | 95% | 1g |
$512 | 2023-02-16 | |
abcr | AB362592-2g |
2-(2,4-Dichlorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene, 97%; . |
898778-88-6 | 97% | 2g |
€1400.00 | 2025-02-19 | |
A2B Chem LLC | AH89272-5g |
2-(2,4-Dichlorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene |
898778-88-6 | 97% | 5g |
$1932.00 | 2024-04-19 | |
Fluorochem | 202466-1g |
2-(2,4-Dichlorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene |
898778-88-6 | 97% | 1g |
£554.00 | 2022-03-01 | |
TRC | D090495-250mg |
2-(2,4-Dichlorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene |
898778-88-6 | 250mg |
$ 440.00 | 2022-04-01 | ||
Matrix Scientific | 107224-1g |
2-(2,4-Dichlorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene, 97% |
898778-88-6 | 97% | 1g |
$517.00 | 2023-09-05 | |
Fluorochem | 202466-5g |
2-(2,4-Dichlorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene |
898778-88-6 | 97% | 5g |
£1702.00 | 2022-03-01 | |
Crysdot LLC | CD11023338-5g |
2-(2,4-Dichlorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene |
898778-88-6 | 95+% | 5g |
$1401 | 2024-07-19 | |
abcr | AB362592-1 g |
2-(2,4-Dichlorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene, 97%; . |
898778-88-6 | 97% | 1 g |
€954.60 | 2023-07-19 | |
TRC | D090495-500mg |
2-(2,4-Dichlorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene |
898778-88-6 | 500mg |
$ 735.00 | 2022-04-01 |
2-(2,4-Dichlorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene 関連文献
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
2-(2,4-Dichlorobenzoyl)-5-(1,3-dioxolan-2-yl)thiopheneに関する追加情報
2-(2,4-Dichlorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene: A Comprehensive Overview
The compound 2-(2,4-Dichlorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene, identified by the CAS number 898778-88-6, is a fascinating molecule with significant potential in various fields of organic chemistry and materials science. This compound belongs to the class of thiophenes, which are five-membered heterocyclic aromatic compounds containing sulfur. The presence of a dichlorobenzoyl group and a dioxolan substituent introduces unique electronic and structural properties that make it a subject of interest in both academic and industrial research.
Recent studies have highlighted the importance of thiophene derivatives in the development of advanced materials, particularly in the realm of organic electronics. The dichlorobenzoyl group attached to the thiophene ring enhances the molecule's electron-withdrawing capabilities, which is crucial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Additionally, the dioxolan substituent plays a significant role in modulating the molecule's solubility and thermal stability, making it more suitable for practical applications.
The synthesis of 2-(2,4-Dichlorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene involves a multi-step process that typically includes Friedel-Crafts acylation and subsequent cyclization reactions. Researchers have explored various catalysts and reaction conditions to optimize the yield and purity of this compound. For instance, the use of Lewis acids such as AlCl3 has been shown to significantly improve the efficiency of the acylation step. Furthermore, recent advancements in green chemistry have led to the development of more environmentally friendly synthesis methods that minimize waste and reduce energy consumption.
In terms of applications, this compound has shown promise in the field of drug discovery. The thiophene core is known for its ability to interact with biological systems due to its aromaticity and flexibility. The presence of chlorine atoms in the benzoyl group adds to its pharmacological potential by enhancing bioavailability and targeting specific receptors. Recent studies have demonstrated that this compound exhibits moderate activity against certain enzymes associated with neurodegenerative diseases, making it a candidate for further exploration in medicinal chemistry.
The structural versatility of 2-(2,4-Dichlorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene also makes it an ideal building block for constructing larger molecular frameworks. For example, researchers have utilized this compound as a precursor for synthesizing more complex heterocyclic systems with enhanced functionality. These systems hold potential applications in catalysis, sensing technologies, and advanced materials.
From an environmental perspective, understanding the fate and behavior of this compound is crucial for ensuring its safe use and disposal. Studies have shown that under certain conditions, this compound undergoes degradation through hydrolysis or photolysis pathways. However, further research is needed to fully characterize its environmental impact and develop strategies for mitigating any adverse effects.
In conclusion, 2-(2,4-Dichlorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene represents a valuable addition to the arsenal of functionalized thiophenes available to chemists today. Its unique combination of electronic properties and structural features positions it as a key player in diverse areas ranging from materials science to pharmacology. As research continues to uncover new applications and improve synthetic methodologies, this compound is poised to make significant contributions to both scientific advancement and industrial innovation.
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